molecular formula C15H10F3N3O B11804697 4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol

4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11804697
M. Wt: 305.25 g/mol
InChI Key: FIEICMVHJJUDMA-UHFFFAOYSA-N
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Description

4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and can be performed at room temperature with a reaction time of just one minute.

Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it particularly suitable for industrial applications, allowing for the efficient production of substituted phenols without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce brominated compounds.

Scientific Research Applications

4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological activities by influencing its binding affinity and metabolic stability . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

4-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]phenol

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-10(8-11)14-19-13(20-21-14)9-4-6-12(22)7-5-9/h1-8,22H,(H,19,20,21)

InChI Key

FIEICMVHJJUDMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C3=CC=C(C=C3)O

Origin of Product

United States

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